molecular formula C16H14ClFO4 B2613887 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid CAS No. 938248-07-8

3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid

Cat. No.: B2613887
CAS No.: 938248-07-8
M. Wt: 324.73
InChI Key: UVUCBJWIKNHUCJ-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at position 3, an ethoxy group at position 5, and a 4-fluorobenzyloxy substituent at position 4 of the benzene ring. The fluorine atom on the benzyloxy group enhances lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name

3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO4/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUCBJWIKNHUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Sandmeyer Reaction: Replacement of the diazonium group with a chloro group.

    Etherification: Introduction of the ethoxy group.

    Methoxylation: Introduction of the fluorophenylmethoxy group.

Each of these steps requires specific reaction conditions, such as the use of acids, bases, solvents, and catalysts, to achieve the desired transformations.

Industrial Production Methods

Industrial production of 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethoxy group to a carboxylic acid.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Replacement of the chloro group with other substituents, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various bacterial strains, including Gram-positive bacteria. In a controlled laboratory setting, compounds with similar structures demonstrated antibacterial efficacy against Mycobacterium tuberculosis at concentrations as low as 10 µg/mL.

CompoundActivity TypeObserved Effect
3-Chloro-5-ethoxy-4-(4-fluorophenyl)methoxy]benzoic acidAntimicrobialInhibition of mycobacterial growth
Similar derivativesAntimicrobialSignificant reduction in bacterial viability

Anticancer Potential

Preliminary findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The presence of the chlorophenyl group enhances its ability to penetrate cell membranes, thereby increasing its efficacy in targeting tumor cells . In vitro studies have shown that certain derivatives can modulate key metabolic enzymes involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of benzoic acid derivatives, researchers tested the compound against various strains of bacteria. Results indicated a significant reduction in bacterial viability, supporting its potential as a therapeutic agent against resistant strains of bacteria.

Case Study 2: Anticancer Activity

Another investigation evaluated the compound's effects on cancer cell lines. The study revealed that the compound induced apoptosis in several cancer types, showcasing its potential as an anticancer agent. The mechanism of action was linked to the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the structural, electronic, and functional attributes of 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid with structurally related benzoic acid derivatives.

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Positions) Key Functional Groups LogP* (Predicted) Solubility (mg/mL)*
3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid Cl (3), OEt (5), 4-F-C6H4-OCH2 (4) Halogens (Cl, F), ethoxy, benzyloxy ~3.8 ~0.12 (PBS, pH 7.4)
5-CA-2-HM-MCBX OHCH2 (4), complex methoxy-hydroxy sidechain Hydroxymethyl, hydroxyamide ~2.5 ~1.5 (DMSO)
3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid Br (3), OEt (5), 3-methylbutoxy (4) Bromine, branched alkoxy ~4.2 ~0.08 (PBS)
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid Cl (5), SO2NH (linker), OEt (2) Sulfonamide, ethoxy ~2.9 ~0.3 (DMSO)

Key Observations :

  • Halogen Effects : The chlorine and fluorine in the target compound enhance electron-withdrawing properties compared to bromine in , which may reduce nucleophilic aromatic substitution reactivity.
  • Lipophilicity : The 4-fluorobenzyloxy group increases logP compared to hydroxylated analogs (e.g., 5-CA-2-HM-MCBX ), favoring membrane penetration but reducing aqueous solubility.

Biological Activity

3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid (CAS No. 938248-07-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics, including the presence of chloro, ethoxy, and fluorophenyl groups, suggest diverse interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.

PropertyValue
Molecular FormulaC₁₆H₁₄ClF O₄
Molecular Weight325 g/mol
LogP4.14
Polar Surface Area56 Å
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The compound's hydrophobic nature, as indicated by its LogP value, suggests it may have good membrane permeability, which is advantageous for drug-like properties.

The biological activity of 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit enzymes related to cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors, potentially modulating signaling pathways that influence cell growth and apoptosis.

Biological Activity Studies

Research has indicated that compounds with similar structural motifs exhibit significant biological activities, including anti-inflammatory and anticancer effects. For example:

  • Anti-inflammatory Activity : Studies suggest that benzoic acid derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Anticancer Activity : Similar compounds have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines. For instance, a study showed that related benzoic acid derivatives achieved IC50 values in the low micromolar range against breast cancer cell lines .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • In vitro studies demonstrated that derivatives of benzoic acid can induce apoptosis in cancer cells through the activation of caspase pathways .
    • A specific study reported that a compound similar to 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid exhibited over 80% tumor regression in xenograft models when administered at appropriate dosages .
  • Inflammatory Response :
    • Research has shown that compounds containing the ethoxy group can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

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